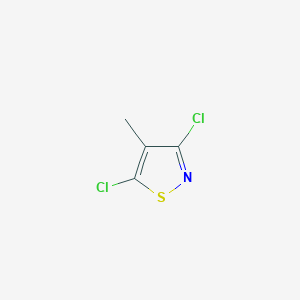
3,5-Dichloro-4-methyl-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-methyl-1,2-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 5, and a methyl group at position 4 on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 3,5-dichloro-4-methylthioamide with a suitable halogenating agent. The reaction typically takes place under mild conditions, using solvents such as chloroform or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, cyclization, and purification to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3,5-Dichloro-4-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
3,5-Dichloro-4-methyl-1,2-thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用機序
The mechanism of action of 3,5-Dichloro-4-methyl-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt the function of specific proteins involved in disease processes .
類似化合物との比較
Similar Compounds
Similar compounds to 3,5-Dichloro-4-methyl-1,2-thiazole include other thiazole derivatives such as:
- 2,4-Dichloro-1,3-thiazole
- 4-Methyl-1,2-thiazole
- 3,5-Dichloro-1,2-thiazole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chlorine and methyl substituents on the thiazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
64120-24-7 |
|---|---|
分子式 |
C4H3Cl2NS |
分子量 |
168.04 g/mol |
IUPAC名 |
3,5-dichloro-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c1-2-3(5)7-8-4(2)6/h1H3 |
InChIキー |
CHQSXWWHDSDUKR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


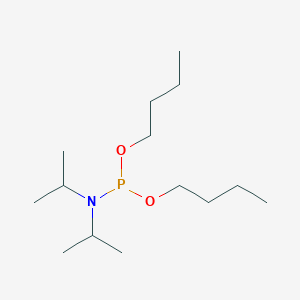
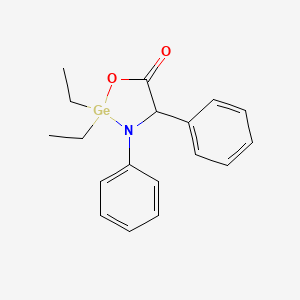
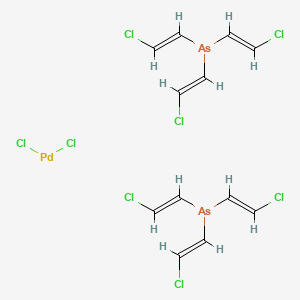

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
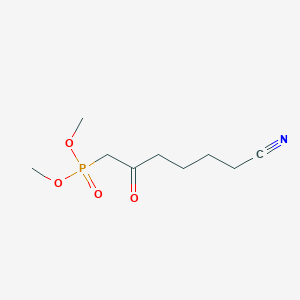

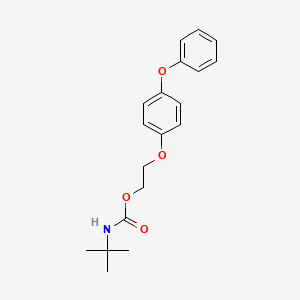


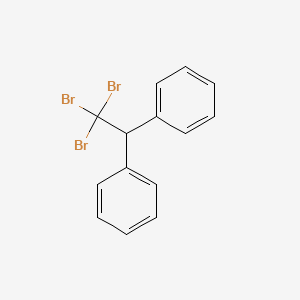
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
